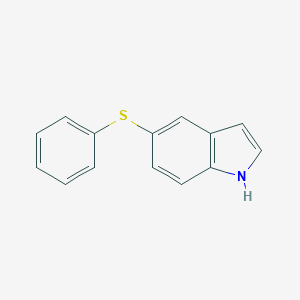

5-(Phenylsulfanyl)-1H-indole

説明

5-(Phenylsulfanyl)-1H-indole is a substituted indole derivative featuring a phenylsulfanyl (SPh) group at the 5-position of the indole scaffold. Indole derivatives are widely studied for their diverse pharmacological and material science applications, including enzyme inhibition, receptor modulation, and optoelectronic properties. The phenylsulfanyl substituent introduces unique electronic and steric effects due to the sulfur atom’s intermediate electronegativity and the aromatic phenyl group’s hydrophobicity.

特性

CAS番号 |

163258-14-8 |

|---|---|

分子式 |

C14H11NS |

分子量 |

225.31 g/mol |

IUPAC名 |

5-phenylsulfanyl-1H-indole |

InChI |

InChI=1S/C14H11NS/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H |

InChIキー |

JWKLGYLUESHRJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3 |

正規SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3 |

同義語 |

5-(phenylsulfanyl)indole |

製品の起源 |

United States |

類似化合物との比較

Substituent Influence on Reactivity and Physicochemical Properties

- 5-(4-Methoxyphenyl)-1H-indole : The para-methoxy group (MeO-Ph) introduces electron-donating resonance effects, improving solubility in polar solvents. In contrast, the phenylsulfanyl group may exhibit weaker electron donation via sulfur’s lone pairs, balancing hydrophobicity and moderate polarity.

- 5-Chloro-1-(phenylsulfonyl)-1H-indole : The sulfonyl group (SO₂Ph) is strongly electron-withdrawing, reducing electron density on the indole ring. Phenylsulfanyl (SPh), being less electronegative than sulfonyl, likely preserves the indole’s aromatic reactivity.

Enzyme Inhibition

- 5-(4-Methoxyphenyl)-1H-indole : Exhibits substrate-selective inhibition of ALOX15, with the methoxy group’s position critical for allosteric binding. The phenylsulfanyl group’s larger size and sulfur-mediated interactions could alter binding pocket compatibility.

- 5-Chloro-1H-indole Derivatives : Chlorine substituents enhance serotonin transporter (SERT) affinity (e.g., Ki = 9.2 nM for compound 11). Sulfur’s polarizability in phenylsulfanyl may similarly improve receptor interactions but requires empirical validation.

Receptor Affinity

- Methoxy and Fluoro Substituents : Methoxy (OCH₃) and fluoro (F) groups at the 5-position increase SERT and 5-HT1A receptor binding. The phenylsulfanyl group’s mixed electronic profile (weakly donating sulfur + hydrophobic phenyl) may offer a balance between affinity and selectivity.

Physicochemical and Analytical Data

The following table summarizes key properties of analogous compounds:

Table 1. Comparison of 5-Substituted 1H-Indole Derivatives

*Predicted values based on substituent trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。